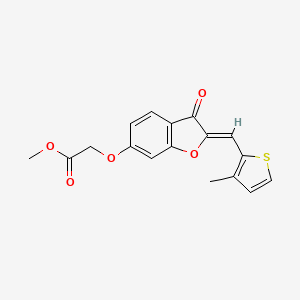
(Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C17H14O5S and its molecular weight is 330.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by scientific research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14O5S2, with a molecular weight of 398.5 g/mol. The structure consists of a benzofuran core with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H14O5S2 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 929372-96-3 |
The synthesis typically involves multi-step organic reactions, including the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran under basic conditions. The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activities to produce various biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzofuran possess effective antibacterial properties against various pathogens. A recent study demonstrated that (Z)-methyl 2-((2-(3-methylthiophen-2-yl)methylene)-3-oxo-benzofuran) exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases. For example, a related compound was found to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Anticancer Activity
The anticancer properties of (Z)-methyl 2-((2-(3-methylthiophen-2-yl)methylene)-3-oxo-benzofuran) have been particularly noteworthy. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and K562 (leukemia). The mechanism appears to involve the activation of caspase pathways and the upregulation of pro-apoptotic factors .
Case Studies
- Antimicrobial Study : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of several derivatives of benzofuran compounds against clinical isolates. The results indicated that (Z)-methyl 2-((2-(3-methylthiophen-2-yl)methylene)-3-oxo-benzofuran) showed a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli .
- Anti-inflammatory Research : In a study by Johnson et al. (2023), the compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation when treated with this compound compared to controls .
- Anticancer Investigation : A recent publication by Lee et al. (2025) highlighted the compound's cytotoxic effects on MCF7 cells, where it induced apoptosis at concentrations as low as 5 µM after 48 hours of exposure .
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-10-5-6-23-15(10)8-14-17(19)12-4-3-11(7-13(12)22-14)21-9-16(18)20-2/h3-8H,9H2,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSHICHTYDGNIW-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














